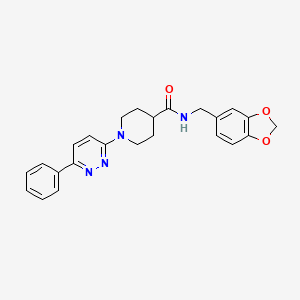![molecular formula C11H20N2O3 B3020479 Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate CAS No. 910443-37-7](/img/structure/B3020479.png)
Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a potent stimulant that has gained popularity as a recreational drug due to its euphoric and energizing effects. However, MDPV has also been the subject of extensive scientific research due to its potential therapeutic applications.
Mécanisme D'action
Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their extracellular concentrations. This results in the stimulation of the central nervous system and the production of euphoric and energizing effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, body temperature, and metabolism. It has also been shown to produce changes in brain activity, particularly in regions associated with reward and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate has several advantages for use in laboratory experiments, including its high potency, selectivity, and rapid onset of action. However, its potential for abuse and toxicity must also be taken into consideration, and appropriate safety measures must be implemented.
Orientations Futures
There are several potential future directions for research on Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate, including the development of novel therapeutic applications, the investigation of its long-term effects on the brain and body, and the exploration of its potential as a tool for studying the neurobiology of addiction and reward. Additionally, further research is needed to fully understand the mechanisms underlying its effects and to develop safer and more effective versions of the drug.
Méthodes De Synthèse
Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate is synthesized through a multi-step process that involves the reaction of pyrrolidine with 3,4-methylenedioxyphenylpropan-2-one in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with dimethylamino propyl chloride to yield this compound.
Applications De Recherche Scientifique
Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of various psychiatric disorders such as depression, anxiety, and addiction. It has also been investigated for its potential as a cognitive enhancer and neuroprotectant.
Propriétés
IUPAC Name |
methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-12(2)5-4-6-13-8-9(7-10(13)14)11(15)16-3/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPCHJGPMSCQKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1CC(CC1=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 5-(cyclopropanecarboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3020397.png)


![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B3020401.png)
![Ethyl 4-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B3020402.png)


![Tert-butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3020405.png)


![Imidazo[1,5-a]pyridine-7-carbonitrile](/img/structure/B3020410.png)
![1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B3020411.png)
![3-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)propanoic acid](/img/structure/B3020413.png)

